molecular formula C10H16BrNO3 B1337300 Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS No. 188869-05-8

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Cat. No. B1337300
Key on ui cas rn: 188869-05-8
M. Wt: 278.14 g/mol
InChI Key: RGWGRRBHQUREDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912179B2

Procedure details

A solution of 4-Oxo-piperidin-1-carboxylic acid tert-butyl ester (10 grams, 50 mmol) and aluminium chloride (0.67 grams, 5 mmol) in tetrahydrofuran (30 mL) and diethyl ether (30 mL) was cooled to 0° C., and then treated with bromine (2.6 mL, 50 mmol) over a period of 30 minutes. Stirred the reaction mass for 24 hours at 0-5° C. After completion of reaction, the obtain solids were filtered and the mother liquor was concentrated under vacuum. The obtain crude was triturated with diethyl ether and solids were filtered and dried under vacuum to obtain the title compound (10 grams).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[Br:19]Br>O1CCCC1.C(OCC)C>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][C:11](=[O:14])[CH:12]([Br:19])[CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
0.67 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stirred the reaction mass for 24 hours at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
FILTRATION
Type
FILTRATION
Details
the obtain solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The obtain crude
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether and solids
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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